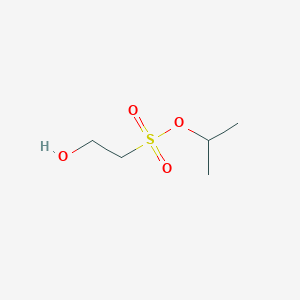
Gemfibrozil Ethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gemfibrozil Ethyl Ester is a derivative of gemfibrozil, a lipid-regulating agent used primarily to reduce triglyceride levels in patients with hyperlipidemia. This compound is synthesized to enhance the pharmacokinetic properties of gemfibrozil, potentially improving its efficacy and bioavailability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Gemfibrozil Ethyl Ester typically involves the esterification of gemfibrozil with ethanol. The process begins with the preparation of gemfibrozil, which is synthesized through the O-alkylation of 2,5-dimethylphenol with isobutyl 5-chloro-2,2-dimethylpentanoate . The resulting gemfibrozil is then reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in a controlled environment to prevent contamination and ensure the safety of the workers.
Análisis De Reacciones Químicas
Types of Reactions
Gemfibrozil Ethyl Ester undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form gemfibrozil and ethanol.
Reduction: Reduction reactions of this compound are less common but can occur under specific conditions, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Gemfibrozil and ethanol.
Oxidation: Various oxidation products depending on the oxidizing agent used.
Reduction: Reduced derivatives of this compound.
Aplicaciones Científicas De Investigación
Gemfibrozil Ethyl Ester has several scientific research applications across various fields:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Industry: Used in the development of lipid-regulating drugs and formulations.
Mecanismo De Acción
Gemfibrozil Ethyl Ester exerts its effects by activating peroxisome proliferator-activated receptor-α (PPARα). This activation leads to several changes in lipid metabolism, including increased levels of high-density lipoprotein (HDL), apolipoprotein AI, and apolipoprotein AII. It also enhances the activity of lipoprotein lipase, inhibits the synthesis of apolipoprotein B, promotes peripheral lipolysis, reduces the removal of free fatty acids by the liver, and increases the clearance of apolipoprotein B .
Comparación Con Compuestos Similares
Gemfibrozil Ethyl Ester can be compared with other lipid-regulating agents such as:
Clofibrate: Similar to gemfibrozil, clofibrate is used to lower elevated serum lipids.
Atorvastatin: A statin used to lower cholesterol levels.
Simvastatin: Another statin with similar uses and side effects as atorvastatin.
This compound is unique in its potential to improve the pharmacokinetic properties of gemfibrozil, making it a promising candidate for further research and development in lipid-regulating therapies.
Propiedades
IUPAC Name |
ethyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O3/c1-6-19-16(18)17(4,5)10-7-11-20-15-12-13(2)8-9-14(15)3/h8-9,12H,6-7,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYZJKNPRVDWIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CCCOC1=C(C=CC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(3R)-5-methyl-3-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]hexanoic acid](/img/structure/B13412074.png)


![2-(7-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13412087.png)



